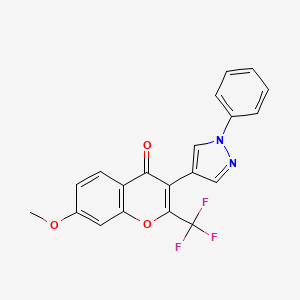

![molecular formula C20H25N3O4S B2890651 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1251608-26-0](/img/structure/B2890651.png)

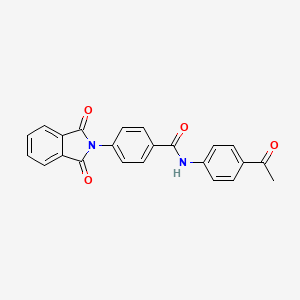

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of sulfonylpyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmacological Characterization

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been studied for its pharmacological properties, particularly as a κ-opioid receptor (KOR) antagonist. This compound shows high affinity for human, rat, and mouse KORs, indicating potential in treating depression and addiction disorders (Grimwood et al., 2011).

Anticancer and Antimicrobial Activity

Research on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a derivative of the 5-oxopyrolidine series, indicates promising anticancer and antimicrobial activities. This derivative exhibits potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Herbicide Metabolism

Studies on chloroacetamide herbicides, including compounds structurally similar to the queried molecule, show complex metabolic pathways in liver microsomes of humans and rats. These studies help understand the metabolism of herbicides and their potential carcinogenic metabolites (Coleman et al., 2000).

Photolysis and Thermolysis Studies

Phenyl azide's photolysis and thermolysis in acetic acid have been explored, leading to various compounds including acetamidophenols and acetamides. These findings are relevant to understanding the chemical reactions and stability of related acetamide compounds (Takeuchi & Koyama, 1982).

Antagonistic Activity on Receptors

Studies on 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), an antagonist for the metabotropic glutamate receptor subtype 5, provide insights into the therapeutic potential of related compounds in treating neurological conditions (Gasparini et al., 1999).

Reactivation of Inhibited Acetylcholinesterase

Research on uncharged oximes, including compounds structurally related to the queried molecule, has been conducted to understand their potential in reactivating tabun-inhibited acetylcholinesterase. This is significant for developing treatments against organophosphate poisoning (Kovarik et al., 2013).

properties

IUPAC Name |

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-16-8-4-5-9-18(16)21-19(24)15-22-14-17(10-11-20(22)25)28(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJOEZBIQBMIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)

![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)